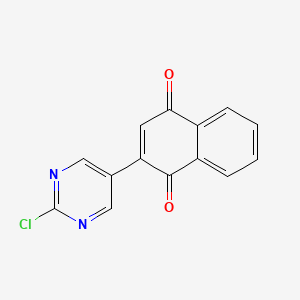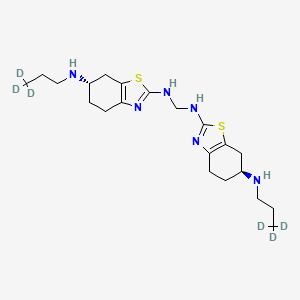
(S)-Pramipexole N-methylene dimer-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Pramipexole N-methylene dimer-d6 is a derivative of pramipexole, a dopamine agonist used primarily in the treatment of Parkinson’s disease and restless legs syndrome. The compound is labeled with deuterium, which can be useful in various research applications, including pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pramipexole N-methylene dimer-d6 typically involves the following steps:
Starting Material: The synthesis begins with pramipexole.
N-Methylene Dimer Formation: The formation of the N-methylene dimer involves a series of chemical reactions, including condensation and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Pramipexole N-methylene dimer-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-Pramipexole N-methylene dimer-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for detailed pharmacokinetic analysis, helping to understand the compound’s absorption, distribution, metabolism, and excretion.
Biological Research: The compound can be used to study dopamine receptor interactions and signaling pathways.
Medical Research: Research into new treatments for neurological disorders such as Parkinson’s disease and restless legs syndrome.
Industrial Applications: Potential use in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Pramipexole N-methylene dimer-d6 involves its interaction with dopamine receptors in the brain. The compound mimics the action of dopamine, a neurotransmitter, by binding to dopamine receptors and activating them. This leads to improved motor control and reduced symptoms in conditions like Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pramipexole: The parent compound, used in the treatment of Parkinson’s disease.
Ropinirole: Another dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch.
Uniqueness
(S)-Pramipexole N-methylene dimer-d6 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and potentially alters its metabolic profile, leading to improved stability and efficacy.
Eigenschaften
Molekularformel |
C21H34N6S2 |
|---|---|
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
(6S)-6-N-(3,3,3-trideuteriopropyl)-2-N-[[[(6S)-6-(3,3,3-trideuteriopropylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]amino]methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine |
InChI |
InChI=1S/C21H34N6S2/c1-3-9-22-14-5-7-16-18(11-14)28-20(26-16)24-13-25-21-27-17-8-6-15(23-10-4-2)12-19(17)29-21/h14-15,22-23H,3-13H2,1-2H3,(H,24,26)(H,25,27)/t14-,15-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
ZXEGRZDIKDEZJB-ACHSMHHOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)C[C@H](CC4)NCCC([2H])([2H])[2H] |
Kanonische SMILES |
CCCNC1CCC2=C(C1)SC(=N2)NCNC3=NC4=C(S3)CC(CC4)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2-Hydroxypropan-2-yl)pyridin-2-yl]-6-[4-[4-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoyl]piperazin-1-yl]anilino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B15142528.png)
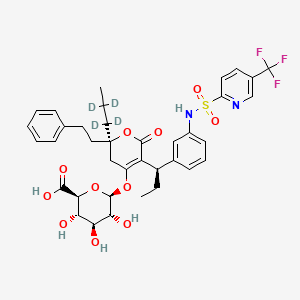
![[(E,2S,3R)-2-[[(Z)-hexadec-9-enoyl]amino]-3-hydroxyoctadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B15142534.png)
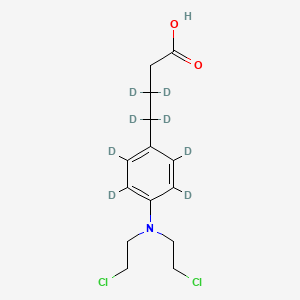
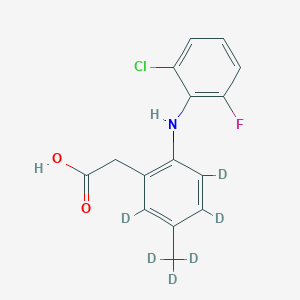
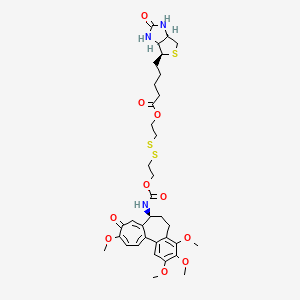
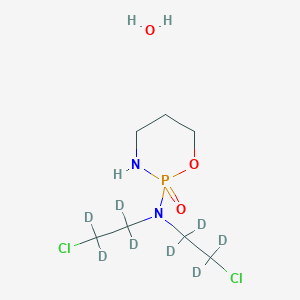
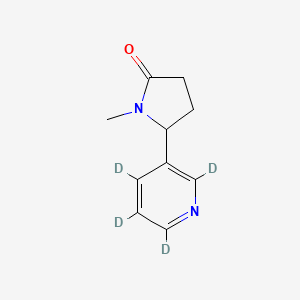
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)

